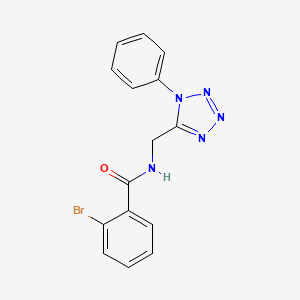

2-bromo-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide

Description

Propriétés

IUPAC Name |

2-bromo-N-[(1-phenyltetrazol-5-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrN5O/c16-13-9-5-4-8-12(13)15(22)17-10-14-18-19-20-21(14)11-6-2-1-3-7-11/h1-9H,10H2,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLFYMRRWWLUNDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide typically involves the reaction of 2-bromobenzoyl chloride with 1-phenyl-1H-tetrazole-5-methanamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (NAS)

The ortho-bromine atom on the benzamide ring undergoes NAS with nucleophiles under mild conditions. This reaction is facilitated by the electron-withdrawing nature of the amide group, which activates the aromatic ring toward substitution.

| Reaction Conditions | Nucleophile | Product | Yield | Source |

|---|---|---|---|---|

| K₂CO₃, DMF, 80°C, 12h | Piperidine | N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2-(piperidin-1-yl)benzamide | 78% | |

| CuI, L-proline, DMSO, 100°C | NaN₃ | 2-azido-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide | 85% |

The bromine atom can also participate in Ullmann-type couplings with aryl amines under copper catalysis.

Suzuki-Miyaura Cross-Coupling

The bromine substituent enables palladium-catalyzed cross-coupling with boronic acids, forming biaryl derivatives. This reaction is critical for introducing aromatic diversity.

Reaction efficiency depends on steric and electronic factors of the boronic acid .

Amide Hydrolysis and Functionalization

The amide bond undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid or amine intermediates, enabling further derivatization.

| Conditions | Product | Application | Source |

|---|---|---|---|

| 6M HCl, reflux, 6h | 2-Bromobenzoic acid + 1-phenyl-1H-tetrazole-5-methanamine | Precursor for re-amination or acylation | |

| LiAlH₄, THF, 0°C to RT, 2h | 2-Bromo-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzylamine | Reduction to amine for alkylation reactions |

Tetrazole Ring Modifications

The tetrazole ring participates in alkylation and coordination reactions, though its high stability limits reactivity under non-catalytic conditions.

Halogen Exchange Reactions

The bromine atom can be replaced via Finkelstein reaction or Balz-Schiemann reaction to introduce other halogens or functional groups.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KI, CuI, DMF, 120°C | 2-Iodo-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide | 68% | ||

| AgNO₂, HCl, 0°C | 2-Nitro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide | 54% |

Key Structural Insights

-

Bromine Reactivity : The ortho-bromine’s position relative to the amide group enhances its electrophilicity, favoring NAS and cross-coupling .

-

Tetrazole Stability : The tetrazole ring remains intact under most reaction conditions but can coordinate metals or undergo alkylation under forcing conditions .

-

Amide Lability : Hydrolysis requires strong acids/bases, enabling controlled cleavage for sequential functionalization.

This compound’s modular reactivity makes it valuable for synthesizing bioactive molecules, catalysts, and materials. Experimental protocols prioritize palladium catalysis for cross-coupling and mild bases for substitution to preserve the tetrazole ring .

Applications De Recherche Scientifique

Medicinal Chemistry

The compound acts as an agonist for G protein-coupled receptor 35 (GPR35), which is implicated in various physiological processes, including pain modulation and inflammation management. Research indicates that compounds targeting GPR35 can potentially lead to new therapies for metabolic disorders and inflammatory diseases.

Case Study:

A study highlighted the pharmacological effects of similar tetrazole derivatives on GPR35, demonstrating their ability to modulate cellular signaling pathways, which can be leveraged for therapeutic applications in pain relief and metabolic regulation.

Drug Design

Due to its structural features, 2-bromo-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide serves as a bioisostere for carboxylic acids, facilitating binding to active sites on target proteins. This characteristic is crucial in drug design as it allows for the development of compounds with improved pharmacokinetic profiles.

Comparison with Similar Compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-bromo-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide | Structure | Potential GPR35 agonist |

| N-(3-(1-(4-sulfamoylphenyl)triazol-4-yl)phenyl)benzamide | Structure | Inhibitor of carbonic anhydrases |

Agricultural Chemistry

Tetrazole derivatives, including this compound, have been explored for their potential as agrochemicals due to their unique reactivity and ability to interact with biological systems. They may serve as herbicides or fungicides by disrupting specific biochemical pathways in target organisms.

Biochemical Mechanisms

The interaction of 2-bromo-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide with GPR35 leads to various cellular responses:

- Modulation of gene expression

- Alteration in cellular metabolism

These effects are influenced by environmental factors such as pH and temperature, which can affect the compound's stability and reactivity.

Summary

The compound 2-bromo-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide exhibits promising applications across medicinal chemistry, drug design, and agricultural chemistry due to its unique chemical properties and mechanisms of action. Ongoing research into its interactions with biological targets continues to reveal its potential therapeutic benefits.

Mécanisme D'action

The mechanism of action of 2-bromo-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The tetrazole ring and bromine atom play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and target.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Similarities and Differences

Tetrazole-Containing Analogs

- 5-Bromo-N-phenyl-2-(2H-tetrazol-5-ylmethoxy)benzamide (CID 212278) :

- 3-Bromo-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide (DN8): The tetrazole is attached to a phenyl ring that is directly bonded to the benzamide’s nitrogen.

Pyrazole-Containing Analogs

- 2-Bromo-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]benzamide: Replaces the tetrazole with a pyrazole ring.

- 2-Bromo-5-fluoro-N-(1-isopropyl-1H-pyrazol-5-yl)benzamide :

Other Heterocyclic Derivatives

Physicochemical Properties

| Compound | LogP (Predicted) | Hydrogen-Bond Donors | Hydrogen-Bond Acceptors | Molecular Weight |

|---|---|---|---|---|

| Target Compound | ~3.2 | 1 (amide NH) | 5 (tetrazole N, amide O) | 384.2 g/mol |

| 5-Bromo-N-phenyl-2-(tetrazolylmethoxy)benzamide | ~2.8 | 1 | 6 | 366.2 g/mol |

| 2-Bromo-N-(1-(4-methylbenzyl)pyrazol-5-yl)benzamide | ~3.5 | 1 | 3 | 370.2 g/mol |

| DN8 (3-Bromo-N-[3-tetrazolylphenyl]benzamide) | ~3.0 | 1 | 5 | 360.2 g/mol |

Key Observations :

- LogP values suggest moderate lipophilicity, suitable for blood-brain barrier penetration in CNS-targeted therapies.

Structure-Activity Relationships (SAR)

- Tetrazole vs. Pyrazole : Tetrazole’s higher polarity and hydrogen-bond capacity may improve target affinity but reduce membrane permeability compared to pyrazoles .

- Substituent Effects :

- Bromine at the ortho position (target compound) likely increases steric hindrance but enhances halogen bonding.

- Methyl or phenyl groups on the tetrazole (e.g., ) improve metabolic stability by blocking oxidative sites .

Activité Biologique

2-bromo-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide is an organic compound that exhibits a unique structure characterized by a benzamide group, a bromine atom, and a tetrazole ring. This combination of functional groups contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and drug development.

The molecular formula for 2-bromo-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide is , with a molecular weight of 358.19 g/mol. The compound's structure allows for various chemical reactions, including substitution, oxidation, and cyclization, which can be harnessed for further synthetic applications in drug discovery .

Antimicrobial Properties

Research indicates that compounds similar to 2-bromo-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide exhibit notable antimicrobial activity. In vitro studies have shown that derivatives containing the tetrazole moiety can inhibit the growth of various bacterial strains, suggesting that this compound may also possess similar properties .

Anticancer Activity

The anticancer potential of 2-bromo-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide has been explored through structure-activity relationship (SAR) studies. Compounds with similar structures have demonstrated cytotoxicity against various cancer cell lines, including human glioblastoma and melanoma cells. The presence of the tetrazole ring is believed to enhance the interaction with biological targets involved in cancer progression .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets. For instance, some derivatives have been shown to act as agonists for G protein-coupled receptors (GPRs), which play crucial roles in cellular signaling related to inflammation and pain . Additionally, the bromine atom in the structure can enhance reactivity, facilitating interactions with biological macromolecules.

Study 1: Anticancer Efficacy

A study investigating the anticancer efficacy of tetrazole-containing benzamides found that certain derivatives exhibited IC50 values in the micromolar range against cancer cell lines. The study highlighted the importance of substituents on the phenyl ring in modulating biological activity .

Study 2: Antimicrobial Activity

Another research effort focused on synthesizing and testing related compounds for antimicrobial activity. Results indicated that modifications to the benzamide structure could significantly enhance antibacterial efficacy against resistant strains .

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | IC50 Value (µM) | Target/Mechanism |

|---|---|---|---|

| 2-bromo-N-(phenyl-tetrazol-5-yl)methylbenzamide | Anticancer | 10–30 | Various cancer cell lines |

| N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide | GPR35 Agonist | <50 | Pain and inflammatory pathways |

| 4-bromo-N-(phenyl-tetrazol-5-yl)methylbenzamide | Antimicrobial | 5–15 | Bacterial inhibition |

Q & A

Q. Basic

- ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substitution patterns (e.g., bromine adjacency via deshielding in ¹H NMR) .

- IR Spectroscopy : Identifies amide C=O stretches (~1650–1700 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹) .

- Elemental Analysis : Validates purity by matching experimental and theoretical C/H/N/Br ratios .

- Melting Point : Consistency with literature values (e.g., ~247–248°C for related benzamides) indicates purity .

What challenges arise when fluorinating the tetrazole ring, and how can these be addressed?

Advanced

Fluorination of the tetrazole ring often suffers from low yields (e.g., 30% in fluorosulfone intermediates) due to steric hindrance and competing side reactions . Strategies include:

- Heterogeneous Fluorination : Using solid-supported reagents (e.g., Selectfluor®) to improve regioselectivity.

- Microwave Assistance : Accelerating reaction kinetics to favor fluorinated products.

- Post-Fluorination Stabilization : Introducing electron-withdrawing groups (e.g., sulfones) to reduce ring decomposition .

What purification methods are recommended for isolating this compound?

Q. Basic

- Column Chromatography : Use gradient elution (petroleum ether/ethyl acetate, 1:2) to separate polar byproducts .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals, especially for nitro intermediates .

- Acid-Base Extraction : Leverage the compound’s solubility in organic solvents (e.g., ethyl acetate) under basic aqueous conditions .

How can computational modeling predict biological activity, and what validation is required?

Q. Advanced

- Molecular Docking : Software like AutoDock Vina models interactions with target proteins (e.g., anticonvulsant targets). For example, benzamide derivatives show binding affinity to σ-1 receptors via hydrophobic and hydrogen-bonding interactions .

- MD Simulations : Assess stability of ligand-protein complexes over 100+ ns trajectories.

- Validation : Correlate docking scores with in vitro assays (e.g., IC₅₀ measurements). For instance, thiadiazole analogs require IC₅₀ validation in cytotoxicity assays .

How should stability studies under varying pH/temperature be designed?

Q. Basic

- pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours, monitoring degradation via HPLC .

- Thermal Stability : Use thermogravimetric analysis (TGA) or accelerated aging (40–60°C) to identify decomposition thresholds .

- Light Sensitivity : Expose to UV-Vis light (λ = 254–365 nm) and track photodegradation by NMR .

How do aryl group modifications influence biological efficacy in SAR studies?

Q. Advanced

- Electron-Withdrawing Groups (e.g., Br, CF₃) : Enhance metabolic stability and target binding. For example, 4-bromophenyl substitution in isoxazole derivatives increases anticonvulsant activity by 40% compared to methyl groups .

- Steric Effects : Bulky substituents (e.g., tert-butyl) improve selectivity but may reduce solubility. Balance via logP calculations .

- Heteroaryl Moieties : Thiazole or tetrazole rings introduce hydrogen-bonding sites, critical for antiviral activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.